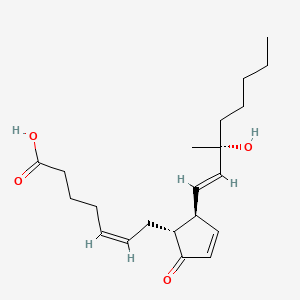

15(R)-15-methyl Prostaglandin A2

Descripción general

Descripción

15®-15-methyl Prostaglandin A2 is a synthetic analog of Prostaglandin A2, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. 15®-15-methyl Prostaglandin A2 is known for its unique stereochemistry and biological activities, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 15®-15-methyl Prostaglandin A2 involves several key steps:

Starting Material: The synthesis begins with commercially available 2,5-dimethoxy-tetrahydrofuran.

Organo-catalytic Domino-Aldol Reaction: This step forms the core structure of the compound.

Mizoroki-Heck Reaction: This reaction introduces the necessary double bonds.

Wittig Reaction: This step is used to form the side chains.

Oxidation-Decarboxylation Sequence: This final step completes the synthesis by introducing the carboxyl group and finalizing the stereochemistry.

Industrial Production Methods

Industrial production of 15®-15-methyl Prostaglandin A2 typically follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

15®-15-methyl Prostaglandin A2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the double bonds and functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 15®-15-methyl Prostaglandin A2, each with unique biological activities .

Aplicaciones Científicas De Investigación

15®-15-methyl Prostaglandin A2 has numerous applications in scientific research:

Chemistry: It serves as a model compound for studying prostaglandin synthesis and reactions.

Biology: The compound is used to investigate the biological roles of prostaglandins in cellular processes.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.

Mecanismo De Acción

15®-15-methyl Prostaglandin A2 exerts its effects by interacting with specific receptors on the cell surface. These receptors are part of the G-protein-coupled receptor family and are involved in various signaling pathways. The compound modulates the activity of these receptors, leading to changes in cellular functions such as inflammation, pain perception, and cell proliferation .

Comparación Con Compuestos Similares

15®-15-methyl Prostaglandin A2 is unique due to its specific stereochemistry and biological activities. Similar compounds include:

Prostaglandin A2: The parent compound with similar but less potent biological effects.

15(S)-15-methyl Prostaglandin A2: The stereoisomer with different biological activities.

Prostaglandin E2: Another member of the prostaglandin family with distinct biological roles.

These compounds share structural similarities but differ in their stereochemistry and specific biological effects, highlighting the uniqueness of 15®-15-methyl Prostaglandin A2.

Actividad Biológica

15(R)-15-methyl Prostaglandin A2 (also known as Arbaprostil) is a synthetic analog of Prostaglandin E2 (PGE2) that has garnered attention for its biological activities, particularly in gastrointestinal protection and modulation of inflammatory responses. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 96440-68-5

- Molecular Formula : C21H34O5

- Molecular Weight : 362.49 g/mol

This compound exerts its biological effects primarily through the following mechanisms:

- Cytoprotection : It enhances the gastric mucosal defense mechanisms by stimulating mucus and bicarbonate secretion, which protects against gastric acid damage.

- Vasodilation : Acts as a vasodilator, improving blood flow to various tissues, which is crucial for healing processes.

- Inhibition of Inflammatory Mediators : Modulates the production of pro-inflammatory cytokines and eicosanoids, thereby reducing inflammation.

Gastroprotective Effects

A pivotal study investigated the effects of this compound on human gastric mucosa. The results indicated:

- Increased Mucosal Thickness : After administration of 100 µg of the compound four times daily for two months, there was a significant increase in total antral mucosal thickness (36%), with foveolar cell height also increasing by 51% .

- No Inflammation Observed : Histological examinations showed no signs of inflammation or atypical cells post-treatment, suggesting a safe profile for long-term use .

Anti-inflammatory Properties

Research has demonstrated that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in various models:

- In vitro Studies : Showed significant reductions in inflammatory markers when treated with varying concentrations (10 µM to 200 µM) of the compound .

- In vivo Studies : Animal models have reported decreased levels of inflammatory mediators in response to treatment with this compound .

Case Studies and Clinical Trials

- Gastrointestinal Health :

- Inflammation Models :

Data Summary

| Study Type | Model | Dose | Outcome |

|---|---|---|---|

| Clinical Trial | Healthy Men | 100 µg q.i.d. | Increased gastric mucosal thickness |

| In vitro | Cell Cultures | 10 - 200 µM | Decreased TNF-α and IL-1β levels |

| In vivo | Animal Models | Variable | Reduced inflammation and pain response |

Propiedades

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h5,7,12-14,16-18,25H,3-4,6,8-11,15H2,1-2H3,(H,23,24)/b7-5-,16-14+/t17-,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBXYYKXJUBAJX-ULDSDQABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.